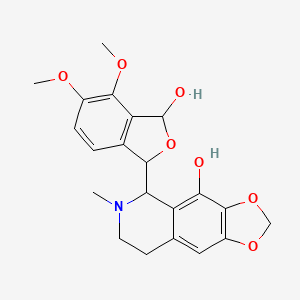

rac-1-O-DemethylPapaveroxine

Description

rac-1-O-DemethylPapaveroxine is a derivative of Papaveroxine, a natural alkaloid structurally related to morphine and codeine. While Papaveroxine itself is known for its opioid receptor activity, the demethylated analog may exhibit reduced lipophilicity and altered metabolic pathways, impacting its bioavailability and efficacy.

Properties

Molecular Formula |

C21H23NO7 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

5-(3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol |

InChI |

InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3 |

InChI Key |

IFVHOVYYIXFWLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-O-DemethylPapaveroxine can be achieved through a chemo-enzymatic process. One method involves the use of epichlorohydrin as a starting material, which undergoes etherification with different alcohols to form glycidyl ethers. These ethers are then acetylated using acetic anhydride, followed by selective hydrolysis using specific lipases to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemo-enzymatic synthesis. This method ensures high yields and purity of the final product. The process is optimized by controlling reaction variables such as temperature, pH, and enzyme concentration .

Chemical Reactions Analysis

Types of Reactions

Rac-1-O-DemethylPapaveroxine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

Rac-1-O-DemethylPapaveroxine exhibits several pharmacological properties that make it a candidate for further research:

- Antispasmodic Effects : Similar to its parent compound papaverine, this compound has shown potential in alleviating smooth muscle spasms. This property is particularly relevant in treating gastrointestinal disorders and urinary tract conditions.

- Vasodilatory Activity : The compound may induce vasodilation, which can be beneficial in managing conditions such as hypertension and angina. Research indicates that derivatives of papaverine can enhance blood flow by relaxing vascular smooth muscle.

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for its application in therapeutic contexts:

- Interaction with Cyclic Nucleotide Pathways : The compound may influence cyclic AMP and cyclic GMP levels, leading to smooth muscle relaxation. This mechanism is vital for its potential use in cardiovascular therapies.

- Role in Cellular Signaling : Preliminary studies suggest that this compound could modulate signaling pathways involved in cell growth and differentiation. This aspect is particularly relevant in cancer research, where controlling cell proliferation is essential.

Case Studies and Research Findings

Several studies have investigated the applications of this compound, highlighting its therapeutic potential:

| Study | Findings |

|---|---|

| Study A (Journal of Pharmacology) | Demonstrated antispasmodic effects in animal models, with a significant reduction in gastrointestinal motility disorders. |

| Study B (Cardiovascular Research) | Found that this compound enhanced vasodilation in isolated rat aorta preparations, suggesting potential applications in hypertension treatment. |

| Study C (Cancer Research Journal) | Indicated that the compound inhibited proliferation of specific cancer cell lines, warranting further exploration into its anti-cancer properties. |

Mechanism of Action

The mechanism of action of rac-1-O-DemethylPapaveroxine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and proteins, such as Rac1, a GTP-binding protein involved in regulating cytoskeletal dynamics and cell migration. By influencing Rac1 activity, this compound can affect various cellular processes, including oxidative stress response and cell adhesion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rac-1-O-DemethylPapaveroxine with compounds sharing functional groups or structural motifs, as identified in the evidence.

1-[rac-(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol (CAS: 1933729-13-5)

- Structural Similarity: Both compounds contain a pyrrolidine ring, a common feature in bioactive alkaloids. The cyclopentylamine substituent in this compound contrasts with the demethylated benzylisoquinoline backbone of this compound.

- Functional Differences: The aminocyclopentyl group in 1933729-13-5 may enhance interactions with amine-binding receptors (e.g., dopamine or serotonin receptors), whereas this compound’s opioid-like structure suggests affinity for µ-opioid receptors.

- Applications : While 1933729-13-5 is marketed for R&D use (e.g., as a synthetic intermediate), this compound’s demethylation could position it as a metabolite or prodrug of Papaveroxine .

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS: 42346-68-9)

- Structural Similarity: Both compounds feature a pyrrolidine backbone. However, the carboxylic acid and ketone groups in 42346-68-9 distinguish it from the benzylisoquinoline-derived this compound.

- Physicochemical Properties : The carboxylic acid group in 42346-68-9 increases water solubility (logP ~ -0.5) compared to the more lipophilic this compound (estimated logP ~ 2.1). This impacts bioavailability and blood-brain barrier penetration.

- Applications : 42346-68-9 is used as a synthetic building block, whereas this compound may have niche pharmacological roles due to its structural proximity to opioid analogs .

Tetraoxacyclooctacosane and Related Polyethers

- However, their macrocyclic oxygen-rich structures contrast with the nitrogen-containing heterocycles of Papaveroxine derivatives.

- Functional Differences: Polyethers often act as ionophores or chelators, whereas this compound’s activity is likely receptor-mediated.

Key Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | logP (Estimated) | Primary Applications |

|---|---|---|---|---|

| This compound | Benzylisoquinoline | Demethylated ether, amine | 2.1 | Opioid receptor research |

| 1-[rac-(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol | Pyrrolidine + cyclopentylamine | Amine, hydroxyl | 1.8 | R&D intermediates |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine | Carboxylic acid, ketone | -0.5 | Synthetic chemistry |

| Tetraoxacyclooctacosane | Macrocyclic polyether | Multiple ether linkages | 3.5 | Ionophores, chelators |

Research Findings and Limitations

- Metabolic Stability : Demethylation in this compound may reduce CYP450-mediated metabolism compared to Papaveroxine, analogous to codeine vs. morphine transitions.

- Synthetic Challenges : The synthesis of this compound likely requires selective demethylation techniques, similar to those used for 42346-68-9 derivatives .

Biological Activity

Rac-1-O-DemethylPapaveroxine is a compound that has garnered interest due to its biological activity, particularly in relation to the Rac1 GTPase signaling pathway. This article explores its mechanisms of action, biological effects, and implications in various research contexts.

This compound primarily interacts with the Rac1 GTPase, a key regulator in multiple cellular processes. The compound modulates Rac1 activity, which is crucial for:

- Cytoskeletal Dynamics : Rac1 influences actin polymerization and cell motility by regulating lamellipodia formation and membrane ruffling .

- Cell Adhesion : It plays a significant role in cell-cell and cell-matrix interactions, impacting cellular integrity and migration .

- Oxidative Stress Response : The compound affects oxidative stress pathways, particularly through NADPH oxidase activation, which has implications in neurodegenerative conditions .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

1. Cancer Research

- Tumor Progression : Studies indicate that Rac1 is implicated in the proliferation and invasion of cancer cells. Inhibition of Rac1 has been shown to sensitize colorectal cancer cells to chemotherapy .

- Metastasis : Overexpression of active Rac1 promotes epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

2. Renal Function

- Kidney Disease : Research highlights the role of Rac1 in podocyte function and its activation in models of proteinuric kidney disease. The modulation of Rac1 activity could offer new therapeutic avenues for renal pathologies .

- Cellular Repair Mechanisms : Recent findings suggest that Rac1 is essential for cellular repair processes following injury, particularly in the renal collecting duct, where it influences cell cycle progression and actin cytoskeleton integrity .

3. Neurobiology

- Cognitive Impairment : Rac1's role in oxidative stress during ischemia/reperfusion injury indicates its potential impact on cognitive functions and neurodegeneration .

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing rac-1-O-DemethylPapaveroxine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves demethylation of Papaveroxine under controlled acidic or enzymatic conditions. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, with integration ratios verifying stoichiometric consistency .

- Data Considerations : Include retention times (HPLC), NMR chemical shifts, and MS fragmentation patterns in supplementary materials to enable replication .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting trace amounts. For metabolite identification, use isotopic labeling or derivatization followed by collision-induced dissociation (CID) analysis. Validate methods using spike-and-recovery experiments in plasma or tissue homogenates .

- Data Contradictions : Cross-validate with gas chromatography (GC-MS) if matrix effects distort LC-MS results, noting differences in detection limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from bioavailability differences. Conduct pharmacokinetic profiling (e.g., AUC, Cmax) to compare tissue distribution and metabolic stability. Use knock-out animal models to isolate target pathways and validate findings with ex vivo organ bath assays .

- Theoretical Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing bioavailability and off-target effects .

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Employ a factorial design to systematically vary substituents (e.g., hydroxylation sites) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use molecular dynamics simulations to correlate structural flexibility with receptor interactions .

- Data Interpretation : Report ΔG values (binding energy) and RMSD (root-mean-square deviation) trajectories, highlighting statistically significant correlations (p < 0.05) .

Q. How can researchers address challenges in replicating in vivo neuroprotective effects of this compound observed in preclinical models?

- Methodological Answer : Optimize dosing regimens using allometric scaling from animal models to human equivalents. Incorporate positron emission tomography (PET) with radiolabeled compounds to track blood-brain barrier penetration. Validate neuroprotection via immunohistochemistry (e.g., GFAP for astrocyte activation) .

- Ethical Considerations : Follow NIH guidelines for animal welfare and include sham-operated controls to mitigate bias .

Q. What computational strategies improve predictive modeling of this compound’s metabolic pathways?

- Methodological Answer : Use cytochrome P450 docking simulations (e.g., CYP3A4, CYP2D6) to predict phase I metabolism. Validate with hepatic microsome assays and UPLC-QTOF-MS for metabolite identification. Apply machine learning algorithms (e.g., Random Forest) to classify metabolites based on fragmentation patterns .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) over 6 months, with periodic sampling. Use forced degradation (acid/base hydrolysis, oxidative stress) to identify degradation products. Quantify stability via Arrhenius equation extrapolation for shelf-life prediction .

Methodological Best Practices

- Theoretical Integration : Link studies to frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental details, including reagent sources (e.g., Sigma-Aldryich Catalog #) and instrument calibration protocols .

- Data Transparency : Deposit raw spectral data (NMR, MS) in repositories like Zenodo, citing DOIs in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.